molecular formula C10H10N2O B6216391 6-amino-1-methyl-1,4-dihydroquinolin-4-one CAS No. 1011270-00-0

6-amino-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B6216391
CAS No.: 1011270-00-0
M. Wt: 174.2
InChI Key:
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Description

6-amino-1-methyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C10H12N2O . It is a versatile heterocyclic molecule that has been put together with numerous pharmaceutical substances .


Synthesis Analysis

The synthesis of this compound involves a stirred suspension of l-methyl-6-nitro-3, 4-dihydro-lH-quinolin-2-one in EtOH and water, to which ammonium chloride is added. Iron powder is then added in 3 portions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H12N2O/c1-12-9-4-3-8 (11)6-7 (9)2-5-10 (12)13/h3-4,6H,2,5,11H2,1H3 .


Chemical Reactions Analysis

Quinoline derivatives, such as this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 176.22 . More detailed properties such as melting point, boiling point, and density can be found on various chemical databases .

Mechanism of Action

While the exact mechanism of action for 6-amino-1-methyl-1,4-dihydroquinolin-4-one is not specified, it is known that quinoline derivatives exhibit well conserved hydrogen bonding with one or more amino acid residues in the active pocket of EGFR tyrosine kinase .

Safety and Hazards

The safety information for 6-amino-1-methyl-1,4-dihydroquinolin-4-one includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-amino-1-methyl-1,4-dihydroquinolin-4-one are not available, quinoline derivatives are widely used in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics . They are crucial in the creation of anticancer medications and are being studied for their potential in treating various diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-methyl-1,4-dihydroquinolin-4-one involves the conversion of a starting material, 2-methyl-3-oxo-2,3-dihydroquinazoline-4-carboxylic acid, into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-3-oxo-2,3-dihydroquinazoline-4-carboxylic acid", "Ammonia", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium acetate", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2-methyl-3-oxo-2,3-dihydroquinazoline-4-carboxylic acid to 2-methyl-3-hydroxy-2,3-dihydroquinazoline-4-carboxylic acid using sodium hydroxide and methanol.", "Step 2: Conversion of 2-methyl-3-hydroxy-2,3-dihydroquinazoline-4-carboxylic acid to 2-methyl-3-chloro-2,3-dihydroquinazoline-4-carboxylic acid using thionyl chloride.", "Step 3: Conversion of 2-methyl-3-chloro-2,3-dihydroquinazoline-4-carboxylic acid to 6-chloro-2-methyl-3-oxo-2,3-dihydroquinazoline using ammonia.", "Step 4: Conversion of 6-chloro-2-methyl-3-oxo-2,3-dihydroquinazoline to 6-amino-2-methyl-3-oxo-2,3-dihydroquinazoline using sodium borohydride.", "Step 5: Conversion of 6-amino-2-methyl-3-oxo-2,3-dihydroquinazoline to 6-amino-1-methyl-1,4-dihydroquinolin-4-one using acetic anhydride and sodium acetate in acetic acid.", "Step 6: Conversion of 6-amino-1-methyl-1,4-dihydroquinolin-4-one to the final product, 6-amino-1-methyl-1,4-dihydroquinolin-4-one hydrochloride, using hydrochloric acid and ethanol." ] }

CAS No.

1011270-00-0

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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